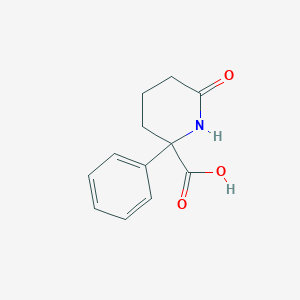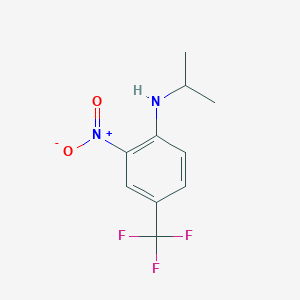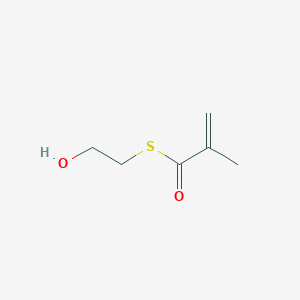
Hydroxyethylthiomethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyethylthiomethacrylate, also known as HETMA, is a chemical compound that has gained popularity in the field of scientific research due to its unique properties. It is a monomer that is commonly used in the synthesis of polymers and copolymers. HETMA has a thiol group that makes it an excellent candidate for the preparation of functional materials.
Mécanisme D'action
The thiol group in Hydroxyethylthiomethacrylate makes it an excellent candidate for the preparation of functional materials. The thiol group can undergo a thiol-ene reaction, which results in the formation of a covalent bond between the thiol group and an unsaturated carbon-carbon bond. This reaction is usually initiated by UV light or heat. The thiol-ene reaction has been extensively used in the synthesis of polymers and copolymers, which have a wide range of applications.
Effets Biochimiques Et Physiologiques
Hydroxyethylthiomethacrylate has been shown to have low toxicity and is biocompatible. It has been used in the synthesis of biomaterials, such as hydrogels, which have shown promising results in tissue engineering and drug delivery systems. Hydroxyethylthiomethacrylate-based hydrogels have been shown to have good mechanical properties, high water content, and good biocompatibility. These properties make them an excellent candidate for tissue engineering applications.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxyethylthiomethacrylate has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and is biocompatible. It can be easily incorporated into polymers and copolymers, which have a wide range of applications. However, Hydroxyethylthiomethacrylate has some limitations. It is sensitive to UV light and heat, which can initiate the thiol-ene reaction. This can result in the premature crosslinking of the polymer, which can affect its properties.
Orientations Futures
There are several future directions for the use of Hydroxyethylthiomethacrylate in scientific research. One direction is the development of Hydroxyethylthiomethacrylate-based polymers for drug delivery systems. Hydroxyethylthiomethacrylate-based polymers can be used to develop drug delivery systems that are biocompatible, biodegradable, and have controlled release properties. Another direction is the development of Hydroxyethylthiomethacrylate-based hydrogels for tissue engineering applications. Hydroxyethylthiomethacrylate-based hydrogels can be used to develop scaffolds for tissue regeneration, which have good mechanical properties, high water content, and good biocompatibility. Additionally, Hydroxyethylthiomethacrylate can be used in the synthesis of functional materials, such as self-healing coatings and adhesives, which have a wide range of applications.
Méthodes De Synthèse
Hydroxyethylthiomethacrylate can be synthesized through a radical polymerization reaction. The reaction involves the addition of a thiol group to methacrylate, resulting in the formation of Hydroxyethylthiomethacrylate. The reaction is usually carried out in the presence of a radical initiator, such as AIBN or benzoyl peroxide, and a solvent, such as ethanol or water.
Applications De Recherche Scientifique
Hydroxyethylthiomethacrylate has been extensively used in scientific research due to its unique properties. It is commonly used in the synthesis of polymers and copolymers, which have a wide range of applications, such as drug delivery systems, tissue engineering, and biosensors. Hydroxyethylthiomethacrylate-based polymers have been used to develop hydrogels, which have shown promising results in wound healing and tissue regeneration. Hydroxyethylthiomethacrylate has also been used in the synthesis of functional materials, such as self-healing coatings and adhesives.
Propriétés
Numéro CAS |
169682-76-2 |
|---|---|
Nom du produit |
Hydroxyethylthiomethacrylate |
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
S-(2-hydroxyethyl) 2-methylprop-2-enethioate |
InChI |
InChI=1S/C6H10O2S/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 |
Clé InChI |
JOSPATDJXGYHCF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)SCCO |
SMILES canonique |
CC(=C)C(=O)SCCO |
Autres numéros CAS |
169682-76-2 |
Synonymes |
HETMA hydroxyethylthiomethacrylate thiomethacrylic acid S-(2-hydroxyethyl) este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



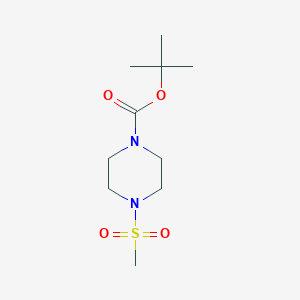



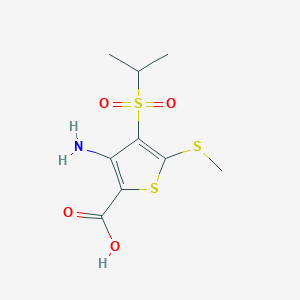

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)





